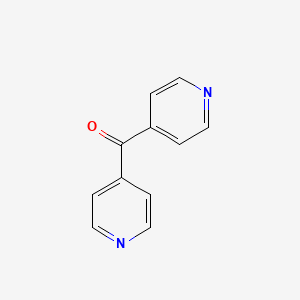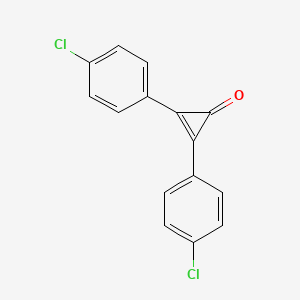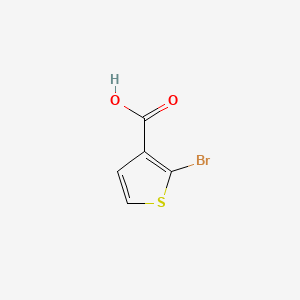
2-溴-3-噻吩甲酸
描述
2-Bromo-3-thiophenecarboxylic acid is a chemical compound that is part of the thiophene family, which are sulfur-containing heterocycles. The bromine and carboxylic acid functional groups attached to the thiophene ring make it a versatile intermediate for various chemical syntheses and applications in medicinal chemistry and materials science .
Synthesis Analysis
The synthesis of 2-Bromo-3-thiophenecarboxylic acid and its derivatives can be achieved through several methods. One approach involves the bromination of thiophene to produce 2-bromothiophene, which can then undergo further reactions such as the Grignard reaction, followed by treatment with triethyl orthoformate and hydrolysis to yield 2-thiophenecarboxaldehyde. Subsequent oxidation with H2O2 leads to the formation of 2-thiophenecarboxylic acid, which is an environmentally friendly synthesis with an overall yield of 74% .
Molecular Structure Analysis
The molecular and electronic structures of thiophene derivatives, including those similar to 2-Bromo-3-thiophenecarboxylic acid, have been studied using computational methods such as AM1 and MNDO. These studies help in understanding the conformational preferences and electronic transitions of the molecules, which are important for their reactivity and properties. The rotation barriers of substituent groups on the thiophene ring are found to be low, allowing for significant flexibility in the molecular structure .
Chemical Reactions Analysis
2-Bromo-3-thiophenecarboxylic acid can participate in various chemical reactions due to its reactive bromine and carboxylic acid groups. For instance, the sodium salt of bromothiophenecarboxylic acids can react with carbanions in the presence of copper or copper(II) acetate to yield condensation products. These products can then undergo cyclization reactions to form thienopyranones and thienopyridinones . Additionally, bromothiophene derivatives can undergo Suzuki cross-coupling reactions to produce a range of thiophene-based derivatives with potential spasmolytic activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-3-thiophenecarboxylic acid derivatives can be characterized using various spectroscopic and computational techniques. For example, vibrational spectra and DFT simulations can provide insights into the geometric parameters and vibrational frequencies of these compounds. The HOMO and LUMO energies, as well as ionization potentials, can be calculated to understand the electronic properties and stability of the molecules .
科学研究应用
环保合成
2-噻吩甲酸,可由2-溴-3-噻吩甲酸合成,采用环保方法合成。该过程包括溴化、格氏试剂反应和过氧化氢氧化,总产率达到74% (Guo Hai, 2007)。
催化烯烃化
2-溴-3-噻吩甲酸已用于铑催化的C3选择性烯烃化。该过程有效地利用烯烃进行氧化偶联,无需脱羧,突显了其与包括溴化噻吩甲酸在内的各种底物的多功能性 (T. Iitsuka et al., 2013)。
钯催化的芳基化
该化合物还用于钯催化的芳基化过程。该方法涉及C-H键的断裂和脱羧,从3-噻吩和3-呋喃甲酸产生四芳基化产物 (Masaya Nakano et al., 2008)。
杀虫剂开发
在农业领域,2-溴-3-噻吩甲酸衍生物已被开发为新一类2,6-二卤芳基-1,2,4-三唑杀虫剂的构建模块。这些化合物表现出针对性的杀虫活性,对哺乳动物毒性低,并被用于食品作物和观赏植物的害虫控制 (J. W. Hull et al., 2007)。
噻吩衍生物合成
使用2-溴-3-噻吩甲酸合成的各种噻吩衍生物在药理学研究中显示出潜在价值。这些衍生物表现出显著的生物膜抑制和抗血栓活性,表明它们在药用应用中的潜力 (H. Ikram et al., 2015)。
热化学性质
对2-和3-噻吩甲酸的热化学性质的研究为它们的稳定性和能量特性提供了见解,这对它们在各种化学反应和过程中的应用至关重要 (M. Temprado et al., 2002)。
安全和危害
未来方向
While specific future directions for 2-Bromo-3-thiophenecarboxylic acid are not available, thiophene derivatives are of interest in various fields including medicinal chemistry, material science, and industrial chemistry . They are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . Furthermore, they exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
作用机制
Target of Action
It is known that thiophene derivatives, such as suprofen, have been used as active ingredients in some eye drops .
Mode of Action
It’s known that thiophene-2-carboxylic acid, a related compound, undergoes double deprotonation to give the 5-lithio derivative, a precursor to many 5-substituted derivatives . This suggests that 2-Bromo-3-thiophenecarboxylic acid may also undergo similar reactions.
Biochemical Pathways
Related compounds have been used in the synthesis of diverse heterocycles using a nucleophilic cyclization strategy .
Pharmacokinetics
It’s known that the compound is a solid at room temperature , which may influence its bioavailability.
Result of Action
A related compound, suprofen, has been used as an active ingredient in eye drops, suggesting potential therapeutic effects .
Action Environment
It’s known that the compound is a solid at room temperature , which may influence its stability and efficacy under different environmental conditions.
属性
IUPAC Name |
2-bromothiophene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrO2S/c6-4-3(5(7)8)1-2-9-4/h1-2H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSXMPCELBYUSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50488551 | |
| Record name | 2-Bromothiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50488551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24287-95-4 | |
| Record name | 2-Bromo-3-thiophenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24287-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromothiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50488551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-3-thiophenecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Benzo[D]isoxazol-3-YL)ethanol](/img/structure/B1279936.png)
![Benzo[d]isoxazol-3-ylmethanamine](/img/structure/B1279938.png)
![(5-Fluorobenzo[d]isoxazol-3-yl)methanamine hydrochloride](/img/structure/B1279940.png)
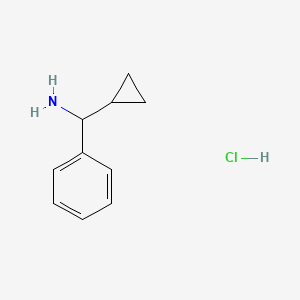

![3-Bromopyrazolo[1,5-a]pyridin-2-ol](/img/structure/B1279951.png)
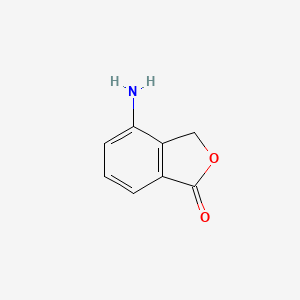
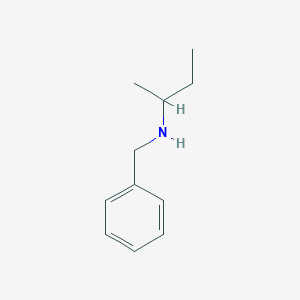
![Benzo[b]furan-2-carboximidic acid ethyl ester hydrochloride](/img/structure/B1279956.png)


